molecular formula C15H22O B14400958 6-Methyl-5-(3-methylphenyl)heptan-2-one CAS No. 88134-23-0

6-Methyl-5-(3-methylphenyl)heptan-2-one

Cat. No.: B14400958
CAS No.: 88134-23-0
M. Wt: 218.33 g/mol
InChI Key: QXLOPTJHHYNTTF-UHFFFAOYSA-N
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Description

Overview of Chemical Significance and Research Relevance within Organic Chemistry

The research relevance of 6-Methyl-5-(3-methylphenyl)heptan-2-one stems primarily from its chemical structure. As an aryl-substituted heptanone, it is a structural analog of diarylheptanoids, a significant class of plant secondary metabolites. researchgate.netnih.gov Diarylheptanoids are characterized by a seven-carbon chain linking two phenyl rings and are known for a wide range of biological activities. researchgate.netnih.gov The structure of this compound, possessing one of the two characteristic aryl groups, makes it a subject of interest for synthetic chemists exploring structure-activity relationships within this class.

Furthermore, its skeleton is related to certain sesquiterpenoids, which are a class of fifteen-carbon terpenes. For instance, researchers have isolated chlorinated sesquiterpenoid ketones with a similar heptanone framework from plant species like Myrcia guianensis. researchgate.netresearchgate.net While not a known natural product itself, the compound's structure is a valuable scaffold for chemical synthesis, allowing for modifications that could lead to new derivatives with potential applications.

Context of Ketone Structures in Synthetic and Natural Product Chemistry

The ketone functional group, characterized by a carbonyl group (C=O) bonded to two other carbon atoms, is one of the most important functionalities in organic chemistry. researchgate.net Ketones are central building blocks in the synthesis of more complex molecules, including pharmaceuticals and other natural products. nih.govmdpi.com Their value lies in the vast number of chemical transformations the carbonyl group can undergo, such as nucleophilic additions, reductions to alcohols, and reactions at the adjacent alpha-carbon positions. nih.gov

Ketones are widespread in nature, contributing to the fragrances, flavors, and biological functions of many organisms. google.com Many sugars are classified as ketoses, and numerous essential hormones, such as progesterone (B1679170) and testosterone, are ketones. google.com The ubiquity and versatility of this functional group ensure its constant relevance in chemical research.

Table 2: Examples of Ketones in Natural Products

Compound Name Natural Source / Significance
Carvone Found in spearmint and caraway oils, responsible for their distinct scents. google.com
Muscone Principal odorant of musk from the Himalayan musk deer. google.com
Progesterone A crucial steroid hormone in the menstrual cycle and pregnancy. google.com
Testosterone The primary male sex hormone. google.com

| 2-Heptanone | A natural compound found in blue cheese and produced by some bacteria in beehives. google.com |

Historical Development of Research on Structurally Related Ketones

The historical development of ketones structurally related to this compound can be viewed through two main lenses: the synthesis of commercially important terpene-like ketones and the study of natural diarylheptanoids.

A closely related and industrially significant compound is 6-methyl-5-hepten-2-one (B42903) (sulcatone). This compound is a key intermediate in the large-scale synthesis of various fragrances and vitamins, including Vitamin A and E. chemicalbook.comoecd.org Over the decades, numerous synthetic routes have been developed to produce it efficiently. Early methods involved the extraction from natural sources like lemongrass. wikipedia.org However, industrial production has been dominated by petrochemical routes. Major historical developments in its synthesis include:

Synthesis from Acetylene (B1199291) and Acetone (B3395972): This route involves the ethynylation of acetone, followed by partial hydrogenation and a Carroll rearrangement. chemicalbook.com

Synthesis from Isobutylene (B52900): Companies like BASF developed processes using isobutylene, acetone, and formaldehyde (B43269) as starting materials. chemicalbook.com

Isomerization Processes: Patents from the 1970s describe methods to produce 6-methyl-5-hepten-2-one by the acid-catalyzed isomerization of precursors like 2,2,6-trimethyl-3,4-dihydropyran. google.com

Separately, the history of diarylheptanoids, the broader class to which the target compound is related, began with the isolation of curcumin (B1669340) from turmeric (Curcuma longa) in 1815. nih.govmdpi.com The correct structure of curcumin was not confirmed by synthesis for another century. Since then, hundreds of diarylheptanoids have been isolated from numerous plant families, including Betulaceae (birch) and Zingiberaceae (ginger), driving research into their synthesis and biological properties. researchgate.netnih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88134-23-0

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

6-methyl-5-(3-methylphenyl)heptan-2-one

InChI

InChI=1S/C15H22O/c1-11(2)15(9-8-13(4)16)14-7-5-6-12(3)10-14/h5-7,10-11,15H,8-9H2,1-4H3

InChI Key

QXLOPTJHHYNTTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CCC(=O)C)C(C)C

Origin of Product

United States

Advanced Spectroscopic and Physico Chemical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic compounds. It provides information on the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Proton (¹H) NMR Spectral Analysis

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum for 6-Methyl-5-(3-methylphenyl)heptan-2-one would be expected to show several key signals. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons on the aromatic ring would appear in the downfield region (typically δ 6.5-8.0 ppm), while protons of the aliphatic chain and methyl groups would be found in the upfield region (typically δ 0.5-4.0 ppm). The integration of each peak corresponds to the number of protons it represents, and the splitting pattern (multiplicity) indicates the number of adjacent protons.

Expected ¹H NMR Data Interpretation:

Proton Assignment (Position) Expected Chemical Shift (ppm) Expected Multiplicity Notes
H-1 (CH₃ of acetyl) ~2.1 Singlet (s) Adjacent to a carbonyl group, resulting in a downfield shift for a methyl group.
H-3 (CH₂) ~2.4-2.6 Triplet (t) Adjacent to the carbonyl group (C-2) and a methylene (B1212753) group (C-4).
H-4 (CH₂) ~1.6-1.8 Multiplet (m) Coupled to protons on C-3 and C-5.
H-5 (CH) ~2.7-2.9 Multiplet (m) Benzylic proton, coupled to protons on C-4 and C-6.
H-6 (CH) ~1.8-2.0 Multiplet (m) Coupled to the isopropyl methyl protons and the proton on C-5.
Isopropyl CH₃'s ~0.8-1.0 Doublet (d) Two equivalent methyl groups coupled to the H-6 proton.
Aromatic CH₃ ~2.3 Singlet (s) Methyl group attached directly to the aromatic ring.

Carbon-13 (¹³C) NMR Spectral Analysis

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule. Given the lack of symmetry in this compound, all 15 carbon atoms are expected to be unique and produce distinct signals. The carbonyl carbon (C=O) is characteristically found far downfield (δ > 200 ppm), while aromatic carbons appear in the δ 120-150 ppm range, and aliphatic carbons are observed in the upfield region (δ 10-60 ppm).

Expected ¹³C NMR Data Interpretation:

Carbon Assignment (Position) Expected Chemical Shift (ppm) Notes
C-1 (CH₃ of acetyl) ~29-31 Upfield signal typical for a methyl ketone.
C-2 (C=O) > 208 Characteristic downfield shift for a ketone carbonyl carbon.
C-3 (CH₂) ~40-45 Aliphatic methylene carbon adjacent to a carbonyl.
C-4 (CH₂) ~25-30 Aliphatic methylene carbon.
C-5 (CH) ~45-50 Aliphatic methine carbon at a benzylic position.
C-6 (CH) ~30-35 Aliphatic methine carbon.
Isopropyl CH₃'s ~20-23 Two signals may be observed due to the chiral center at C-5.
Aromatic CH₃ ~21 Typical shift for a methyl group on a benzene (B151609) ring.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific 2D NMR data for this compound is not publicly available, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all ¹H and ¹³C signals.

COSY: Would establish proton-proton couplings, confirming the connectivity of the aliphatic chain (e.g., correlations between H-3/H-4, H-4/H-5, and H-5/H-6).

HSQC: Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure. For example, it would show correlations from the acetyl protons (H-1) to the carbonyl carbon (C-2) and from the benzylic proton (H-5) to the aromatic carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, typically appearing around 1715 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (just below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would complement the IR data. The aromatic ring vibrations often produce strong Raman signals. While specific data is unavailable, the technique is valuable for analyzing skeletal vibrations and confirming the presence of the substituted benzene ring.

Expected Vibrational Spectroscopy Data:

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
C=O (Ketone) Stretch ~1715 (Strong, Sharp) Weak
C-H (Aromatic) Stretch 3000 - 3100 Strong
C-H (Aliphatic) Stretch 2850 - 3000 Strong
C=C (Aromatic) Stretch 1450 - 1600 Strong

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₅H₂₂O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺.

The electron ionization (EI) mass spectrum would show a molecular ion peak at a mass-to-charge ratio (m/z) of 218. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. Key fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement.

Expected Mass Spectrometry Fragmentation:

m/z Value Possible Fragment Ion Fragmentation Pathway
218 [C₁₅H₂₂O]⁺ Molecular Ion (M⁺)
203 [M - CH₃]⁺ Loss of a methyl radical.
175 [M - C₃H₇]⁺ Loss of an isopropyl radical from C-6.
119 [C₉H₁₁]⁺ Cleavage at the benzylic position (loss of the acetylpropyl side chain).
105 [C₈H₉]⁺ Benzylic tropylium (B1234903) ion, a common fragment for alkylbenzenes.
58 [C₃H₆O]⁺ McLafferty rearrangement product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture (GC) before they are introduced to the mass spectrometer for detection and identification. In the context of analyzing this compound, GC-MS would be the standard method to assess the purity of a synthesized or isolated sample. The sample would produce a single peak on the gas chromatogram at a specific retention time, and the mass spectrum of that peak would correspond to the fragmentation pattern detailed above, confirming the compound's identity. This technique is crucial in natural product isolation to ensure that the characterized compound is a single, pure substance.

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

Currently, there is no publicly available X-ray diffraction data for "this compound." The determination of the solid-state molecular structure of this compound through single-crystal X-ray diffraction has not been reported in the reviewed scientific literature. This analytical technique would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystalline state.

Chromatographic Techniques for Purity Assessment and Separation in Complex Matrices

Chromatographic methods are essential for assessing the purity of "this compound" and for its separation from complex mixtures. While specific methodologies for this compound are not extensively documented, the principles of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable.

Table 1: Hypothetical Gas Chromatography (GC) Parameters for Analysis

ParameterValue
Column Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent)
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Specific High-Performance Liquid Chromatography (HPLC) methods for the routine analysis of "this compound" have not been published. For a non-polar compound such as this, a reversed-phase HPLC method would be the most suitable approach. This would involve a non-polar stationary phase and a polar mobile phase to achieve separation.

Table 2: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters for Analysis

ParameterValue
Column C18 (octadecylsilyl) silica (B1680970) gel
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Column Temperature 30 °C

Further research and publication of specific analytical methodologies are required to provide detailed and validated protocols for the characterization of "this compound."

Computational and Theoretical Investigations of 6 Methyl 5 3 Methylphenyl Heptan 2 One and Analogues

Quantum Chemical Studies

Quantum chemical studies are fundamental in understanding the electronic structure and properties of a molecule from first principles. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 6-Methyl-5-(3-methylphenyl)heptan-2-one, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

The geometry optimization would be performed using a specific functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. The output of this calculation would include the optimized bond lengths, bond angles, and dihedral angles of the molecule.

Illustrative Data Table: Optimized Geometric Parameters for a Hypothetical Analogous Ketone

ParameterBond/AngleOptimized Value
Bond LengthC=O1.21 Å
C-C (aliphatic)1.53 - 1.55 Å
C-C (aromatic)1.39 - 1.41 Å
C-H1.09 - 1.11 Å
Bond AngleC-C-C (aliphatic)110 - 114°
C-C=O120 - 122°
C-C-C (aromatic)119 - 121°
Dihedral AngleC-C-C-C (aliphatic)Variable (due to conformational flexibility)

This table presents typical values for a generic alkyl aryl ketone and is for illustrative purposes only. Actual values for this compound would require specific calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, several electronic descriptors can be calculated:

Energy Gap (ΔE): ΔE = ELUMO - EHOMO

Ionization Energy (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and stability. For instance, a higher electrophilicity index indicates a greater capacity to act as an electrophile.

Illustrative Data Table: Calculated Electronic Descriptors for a Hypothetical Analogous Ketone

DescriptorSymbolValue (eV)
HOMO EnergyEHOMO-6.5
LUMO EnergyELUMO-0.8
Energy GapΔE5.7
Ionization EnergyI6.5
Electron AffinityA0.8
Chemical Potentialμ-3.65
Chemical Hardnessη2.85
Electrophilicity Indexω2.34

This table is for illustrative purposes. The actual values would depend on the specific DFT calculation for this compound.

Computational methods can also predict the spectroscopic properties of a molecule. These simulations are valuable for interpreting experimental spectra and for identifying unknown compounds.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. The simulated spectrum can help in assigning the vibrational modes to the observed peaks, such as the characteristic C=O stretch of the ketone group, C-H stretches of the alkyl and aromatic groups, and C-C bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The predicted chemical shifts can be compared to experimental data to confirm the structure of the molecule. The simulation would predict the chemical shifts for each unique proton and carbon atom in this compound, aiding in the assignment of the experimental NMR spectrum.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for a Hypothetical Analogous Ketone

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)208 - 212
Aromatic (quaternary)138 - 142
Aromatic (CH)125 - 130
Aliphatic (CH attached to phenyl)45 - 50
Aliphatic (other CH, CH₂, CH₃)15 - 40

This table provides a general range of chemical shifts for the different types of carbon atoms in a molecule like this compound and is for illustrative purposes.

Molecular Dynamics and Conformational Analysis

Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in numerous conformations. Molecular dynamics simulations and conformational analysis are used to explore this flexibility.

Molecular dynamics (MD) simulations would be used to explore the conformational landscape of this compound. An MD simulation calculates the trajectory of atoms and molecules over time, providing insight into the dynamic behavior of the molecule. This would reveal the most populated conformations and the energy barriers between them.

Given the two chiral centers in this compound (at C5 and C6), it can exist as four possible stereoisomers (diastereomers and enantiomers). Computational methods can be used to study the relative stabilities of these isomers and their preferred conformations.

The conformational analysis provides a deeper understanding of the molecule's stability. By identifying the lowest energy conformers, one can determine the most likely shape of the molecule under given conditions. The relative energies of different conformers can be used to calculate their population distribution at a given temperature.

The reactivity of the molecule can also be influenced by its conformation. The accessibility of the reactive sites, such as the carbonyl group, can vary between different conformers. By analyzing the conformational landscape, one can predict which conformers are more likely to participate in chemical reactions. This information, combined with the electronic descriptors from quantum chemical studies, provides a comprehensive reactivity profile for the molecule.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

Key Features of the MEP for this compound:

Negative Potential (Red/Yellow): The most significant region of negative electrostatic potential is anticipated to be localized around the oxygen atom of the carbonyl group (C=O). The high electronegativity of oxygen draws electron density towards itself, creating an electron-rich area that is susceptible to electrophilic attack. This region is the primary site for interactions with Lewis acids and protonation.

Positive Potential (Blue): Regions of positive electrostatic potential are expected to be found around the hydrogen atoms, particularly those attached to the aliphatic chain and the aromatic ring. The carbonyl carbon atom, being directly bonded to the highly electronegative oxygen, will also exhibit a significant degree of positive potential, making it a prime target for nucleophilic attack.

Neutral Regions (Green): The hydrocarbon portions of the molecule, including the heptane (B126788) chain and the methyl groups, are expected to have a relatively neutral electrostatic potential. These non-polar regions are less likely to participate in strong electrostatic interactions.

Charge Distribution Analysis:

A Mulliken or Natural Population Analysis (NPA) would provide quantitative data on the partial atomic charges within this compound. This analysis would likely confirm the qualitative predictions from the MEP map.

The analysis would show a significant negative partial charge on the oxygen atom of the carbonyl group and a corresponding positive partial charge on the carbonyl carbon. The carbon atoms of the phenyl ring would exhibit a more complex charge distribution due to resonance effects, with some carbons being slightly more electron-rich than others. The hydrogen atoms would carry small positive charges.

Below is a hypothetical data table illustrating the expected trends in partial atomic charges for key atoms in the molecule, based on general principles of computational chemistry.

Atom/GroupExpected Partial Charge (arbitrary units)Region on MEP MapPredicted Reactivity
Carbonyl Oxygen (O)Highly NegativeRedElectrophilic Attack
Carbonyl Carbon (C=O)Highly PositiveBlueNucleophilic Attack
Phenyl Ring Carbons (C)Slightly Negative to NeutralGreen/YellowElectrophilic Sub.
Aliphatic Hydrogens (H)Slightly PositiveLight BlueWeak Interactions
Phenyl Hydrogens (H)Slightly PositiveLight BlueWeak Interactions

Influence of Substituents:

The presence of the 3-methylphenyl group introduces further complexity to the electronic landscape of the molecule. The methyl group on the phenyl ring is an electron-donating group, which would slightly increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methyl group. This would subtly influence the MEP of the aromatic portion of the molecule.

Structure Activity Relationship Sar Studies of 6 Methyl 5 3 Methylphenyl Heptan 2 One Derivatives

Principles and Strategies for Rational Design of Structural Analogues

The rational design of structural analogues of 6-Methyl-5-(3-methylphenyl)heptan-2-one is guided by established principles aimed at optimizing its interaction with a biological target. A primary strategy involves modifying specific regions of the molecule, known as pharmacophores, which are the essential features for biological activity. For the parent compound, these regions include the heptan-2-one backbone, the 3-methylphenyl substituent, and the methyl groups at positions 5 and 6.

Key strategies for the rational design of analogues include:

Isosteric and Bioisosteric Replacements: This involves substituting atoms or groups of atoms with others that have similar physical or chemical properties. For instance, the methyl group on the phenyl ring could be replaced with other small alkyl groups, halogens (e.g., Cl, F), or a trifluoromethyl group to probe the electronic and steric requirements at this position.

Conformational Constraint: Introducing rigid elements into the flexible heptanone chain can lock the molecule into a specific conformation. This can enhance binding affinity by reducing the entropic penalty upon binding to a target. nih.govresearchgate.net Cyclization or the introduction of double or triple bonds are common methods to achieve this.

Homologation: The length of the alkyl chain can be systematically increased or decreased to determine the optimal distance between key functional groups for target interaction.

Functional Group Modification: The ketone functional group at position 2 is a key feature. It could be modified to other functionalities like an alcohol, an ester, or an amide to explore different hydrogen bonding and electronic interactions with a potential binding site.

A successful rational design approach often integrates computational modeling with synthetic chemistry to predict the effects of structural changes before undertaking extensive laboratory work. u-tokyo.ac.jp

Correlation Between Structural Features and Chemical Reactivity Profiles

The chemical reactivity of this compound derivatives is intrinsically linked to their structural features. The ketone carbonyl group is a primary site for chemical reactions, including nucleophilic addition and reactions at the α-carbon.

The presence of the 3-methylphenyl group can influence the reactivity of the ketone. The aromatic ring can participate in π-π stacking or hydrophobic interactions, which can orient the molecule within a binding pocket and affect the accessibility of the ketone. The methyl substituent on the phenyl ring, being an electron-donating group, can subtly influence the electron density of the aromatic ring, which in turn can affect its interactions.

Systematic variations of the substituents on the phenyl ring can be used to create a library of compounds with a range of electronic properties. The Hammett equation can be a useful tool to quantify the effect of these substituents on the reaction rates and equilibrium constants of the ketone.

Table 1: Predicted Effects of Phenyl Ring Substituents on Ketone Reactivity

Substituent at meta-position Electronic Effect Predicted Impact on Ketone Electrophilicity
-NO2 Electron-withdrawing Increase
-CN Electron-withdrawing Increase
-H Neutral Baseline
-CH3 Electron-donating Decrease

This table is predictive and based on general principles of organic chemistry.

Influence of Substituent Effects on Intermolecular Interactions (e.g., with enzymes or binding sites)

The nature and position of substituents on the this compound scaffold play a crucial role in mediating intermolecular interactions with biological targets such as enzymes or receptors. These interactions are fundamental to the biological activity of the compound.

The 3-methylphenyl group is a key determinant of non-covalent interactions. The aromatic ring can engage in several types of interactions:

Hydrophobic Interactions: The nonpolar character of the phenyl ring and the methyl group favors interactions with hydrophobic pockets in a binding site.

π-π Stacking: The aromatic ring can stack with other aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein. The strength of this interaction can be modulated by substituents on the phenyl ring. nih.gov Electron-withdrawing substituents can enhance these interactions. rsc.orgsemanticscholar.org

Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with cationic species, such as protonated amino acid residues (e.g., lysine, arginine).

CH-π Interactions: The methyl groups on the heptane (B126788) chain and the phenyl ring can interact with the face of an aromatic ring in a binding site. nih.gov

Substituents on the phenyl ring can significantly alter these interactions. For example, introducing a hydroxyl or amino group could create opportunities for hydrogen bonding, potentially increasing binding affinity. Conversely, a bulky substituent could introduce steric hindrance, preventing the molecule from fitting into a binding pocket. The position of the substituent is also critical; for instance, a substituent at the para-position would have a different spatial relationship with the binding site compared to one at the meta- or ortho-position. researchgate.net

Table 2: Potential Intermolecular Interactions Based on Phenyl Ring Substitution

Substituent Potential New or Enhanced Interactions
-OH, -NH2 Hydrogen bonding
-COOH, -SO3H Ionic interactions, hydrogen bonding
-F, -Cl, -Br Halogen bonding

Theoretical and Chemoinformatic Approaches to SAR Modeling and Prediction

Theoretical and chemoinformatic approaches are indispensable tools in modern SAR studies, enabling the prediction of biological activity and the prioritization of synthetic targets. nih.gov For the this compound series, these methods can provide valuable insights into the molecular properties that govern their activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary chemoinformatic technique. iosrjournals.org QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. nih.gov To build a QSAR model for this series, a set of derivatives would be synthesized and their biological activities measured. Molecular descriptors, which are numerical representations of the chemical structure (e.g., logP, molecular weight, electronic properties, topological indices), would then be calculated for each compound. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are used to identify the descriptors that correlate with activity and to generate a predictive model.

Molecular docking is another powerful computational tool. This technique predicts the preferred orientation of a molecule when bound to a target protein. For this compound derivatives, docking studies could be used to visualize how different analogues fit into a putative binding site and to identify key interactions. This information can then be used to design new derivatives with improved binding affinity. nih.govrsc.org

Other computational methods that can be applied include:

Pharmacophore modeling: This involves identifying the 3D arrangement of functional groups necessary for biological activity.

Molecular dynamics simulations: These simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time.

By integrating these computational approaches with experimental data, a comprehensive understanding of the SAR for this class of compounds can be developed, facilitating the discovery of new and more effective molecules.

Advanced Applications in Organic Chemical Synthesis and Material Science

Role as a Key Building Block for Complex Molecules (e.g., terpenoids, flavors, fragrances)

The structural framework of 6-Methyl-5-(3-methylphenyl)heptan-2-one makes it a promising precursor for the synthesis of a variety of more complex molecules. While direct evidence of its use in the synthesis of terpenoids is not extensively documented in publicly available research, its constituent parts suggest a strong potential for such applications.

Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. nih.gov The heptanone skeleton of this compound can be seen as a modified terpenoid-like structure. The presence of the ketone functional group allows for a wide range of chemical transformations, such as aldol (B89426) condensations, Wittig reactions, and reductions, which are fundamental in the construction of larger, more intricate molecular architectures characteristic of many terpenoids. lkouniv.ac.in

In the realm of flavors and fragrances, the related compound 6-methyl-5-hepten-2-one (B42903) is a well-known intermediate. chemicalbook.comperfumerflavorist.com It possesses a characteristic fruity and slightly cheesy aroma and is utilized in various flavor compositions. perfumerflavorist.com The structural similarity of this compound, particularly the heptan-2-one chain, suggests that it could serve as a precursor to novel fragrance and flavor compounds. The introduction of the 3-methylphenyl group could impart unique aromatic and spicy notes to the resulting molecules. The synthesis of such compounds would likely involve modifications of the ketone group to produce esters, alcohols, or other functional groups commonly found in aroma chemicals.

Integration into Multi-Step Synthetic Strategies for Natural Products and Chemically Derived Compounds

Multi-step synthesis is a cornerstone of organic chemistry, enabling the construction of complex molecules from simpler starting materials. youtube.com Phenyl ketones, in general, are versatile intermediates in such synthetic pathways. acs.orgresearchgate.net The chemical reactivity of this compound allows for its integration into various multi-step synthetic strategies aimed at producing natural products and other chemically derived compounds.

The ketone functionality is a key reactive site. It can undergo nucleophilic addition reactions, allowing for the introduction of new carbon-carbon bonds and the elaboration of the carbon skeleton. For instance, a Grignard reaction could be employed to introduce an alkyl or aryl group, leading to a tertiary alcohol that can be further transformed.

The aromatic ring of the 3-methylphenyl group offers another site for functionalization. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could be performed to introduce new substituents on the ring. These substituents could then be used as handles for further synthetic manipulations, such as cross-coupling reactions, to build more complex molecular frameworks.

Furthermore, the benzylic position (the carbon atom adjacent to the aromatic ring) can also be a site for chemical modification. While the specific reactivity of the benzylic position in this compound is not detailed in the available literature, benzylic positions are generally susceptible to oxidation or radical reactions, providing another avenue for derivatization.

The strategic application of these reactions in a sequential manner would allow for the incorporation of this compound into the synthesis of a wide range of target molecules, potentially including those with pharmaceutical or biological activity.

Exploration in Novel Materials Science Applications

While the direct application of this compound in materials science is not yet reported in the scientific literature, the general class of compounds to which it belongs—ketones with aromatic functionalities—has found use in the development of new materials.

For example, aromatic ketones are known to be used as photoinitiators in polymerization processes. Upon exposure to ultraviolet light, they can generate radicals that initiate the polymerization of monomers to form polymers. The specific structure of this compound would need to be evaluated for its photochemical properties to determine its suitability for such applications.

Additionally, the presence of both an aromatic ring and a polar ketone group could impart interesting properties to materials incorporating this molecule. For instance, it could be explored as a component in liquid crystals or as a dopant in organic electronic materials. The aromatic moiety can contribute to π-π stacking interactions, which are important for charge transport in organic semiconductors, while the ketone group could influence the material's polarity and solubility.

Further research would be necessary to fully explore the potential of this compound in materials science. This would involve synthesizing polymers or other materials incorporating this compound and characterizing their physical and chemical properties.

Future Research Directions and Unexplored Avenues for 6 Methyl 5 3 Methylphenyl Heptan 2 One

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research into 6-Methyl-5-(3-methylphenyl)heptan-2-one should prioritize the development of environmentally benign synthetic routes. This includes the exploration of renewable starting materials, the use of less hazardous solvents, and the design of energy-efficient reaction pathways. For instance, catalytic methods that minimize waste and utilize non-toxic catalysts would be a significant advancement over classical stoichiometric reactions. The development of biocatalytic routes, employing enzymes to construct the carbon skeleton, could also offer a highly selective and sustainable approach to its synthesis.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To fully explore the chemical space around this compound, high-throughput screening (HTS) and combinatorial chemistry present powerful tools. nih.govanalytical-sales.com These techniques enable the rapid synthesis and evaluation of large libraries of related compounds. mdpi.com By systematically modifying the substituents on the phenyl ring or altering the length and branching of the heptanone chain, researchers can generate a diverse set of derivatives. mdpi.com Subsequent HTS assays can then be employed to identify compounds with desirable biological or material properties, such as inhibitory activity against specific enzymes or unique performance as flavor and fragrance components. nih.govresearchgate.net The establishment of a cell-based high-throughput assay would be instrumental in screening for potential pharmaceutical applications. nih.gov

Advanced Characterization of Transient Species and Reaction Intermediates

A fundamental understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and yields. Future studies should employ advanced analytical techniques to detect and characterize transient species and reaction intermediates. Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can provide real-time insights into the chemical processes as they occur. The identification of these fleeting molecular entities will enable a more rational design of synthetic strategies.

Application of Artificial Intelligence and Machine Learning in Chemical Synthesis and Property Prediction

AI Tool/PlatformApplication in Chemical SynthesisPotential Benefit for this compound
IBM RXNPredicts chemical reactions and retrosynthetic pathways. chemcopilot.comDesign of efficient synthetic routes. chemcopilot.com
ChemCopilotOptimizes chemical processes and predicts outcomes. chemcopilot.comImproved reaction yields and reduced costs. chemcopilot.com
Molecule.oneAI-powered retrosynthesis planning. chemcopilot.comStreamlined design of complex molecular syntheses. chemcopilot.com

Exploration of Novel Catalytic Transformations for Selective Functionalization

The inherent structure of this compound offers multiple sites for selective functionalization. Future research should focus on the development of novel catalytic systems that can precisely modify specific positions on the molecule. For example, catalysts could be designed to selectively oxidize or reduce the ketone functional group, or to introduce new substituents onto the aromatic ring. The hydrodeoxygenation of similar ketones has been achieved using bifunctional catalysts, suggesting a potential pathway for converting the carbonyl group into other functionalities. mdpi.com Such selective transformations would provide access to a wider range of derivatives with potentially enhanced properties.

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterRange/ValueImpact on Yield/SelectivityReference
Catalyst (BF₃·Et₂O)0.5–2.0 mol%↑ Cyclization efficiency
Temperature60–100°C↓ Byproduct formation
Solvent PolarityLow (toluene)↑ Steric control
Reaction Time4–12 hrsBalances conversion vs. degradation

Q. Table 2. Recommended Analytical Thresholds

TechniqueCritical ParametersAcceptable Thresholds
¹H NMRSignal-to-Noise Ratio≥ 20:1 for minor peaks
HPLC PurityColumn: C18≥ 95% (UV 254 nm)
HRMS AccuracyMass Error≤ 3 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.